1-(Trimethylsilyl)-2-nitroimidazole

Description

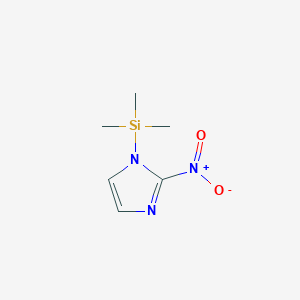

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(2-nitroimidazol-1-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2Si/c1-12(2,3)8-5-4-7-6(8)9(10)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSKBECMUBMQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CN=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447622 | |

| Record name | 1H-Imidazole, 2-nitro-1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83107-48-6 | |

| Record name | 1H-Imidazole, 2-nitro-1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Trimethylsilyl 2 Nitroimidazole and Analogs

Direct N-Silylation of 2-Nitroimidazole (B3424786)

Direct N-silylation involves the formation of a bond between the nitrogen atom at the 1-position of the imidazole (B134444) ring and a silicon atom of a silylating agent. This approach is favored for its efficiency and atom economy. The choice of silylating agent, catalyst, and reaction conditions dictates the success and yield of the synthesis.

Utilization of Hexamethyldisilazane (B44280) (HMDS) for N-Silylation

Hexamethyldisilazane (HMDS), with the formula [(CH₃)₃Si]₂NH, is a widely used, cost-effective, and powerful silylating agent. It is known for its ability to silylate a variety of compounds containing active hydrogen atoms, including alcohols, amines, and amides. The only byproduct of the reaction is ammonia, which is volatile and easily removed, simplifying the work-up process.

While specific, detailed protocols for the direct synthesis of 1-(trimethylsilyl)-2-nitroimidazole using HMDS are not extensively documented in readily available literature, the general principles of N-silylation of imidazoles apply. Such reactions often require elevated temperatures or the use of a catalyst to proceed efficiently due to the relatively low reactivity of the N-H bond in the imidazole ring, which is further influenced by the electron-withdrawing nitro group. In a closely related application, 2-nitroimidazole has been silylated using hexaethyldisilazane as a preparatory step in the synthesis of nucleoside analogs, demonstrating the feasibility of using disilazanes for this transformation. For the silylation of imidazole itself, heating with HMDS is a common method. Catalysts such as saccharin or trimethylsilyl (B98337) chloride (TMSCl) can be employed to accelerate the reaction, often allowing for lower reaction temperatures and shorter times.

Application of Chlorosilanes (e.g., 2-(Trimethylsilyl)ethoxymethyl chloride) in N-Silylation

Chlorosilanes are a versatile class of reagents for introducing silyl (B83357) groups onto a substrate. A prominent example in the synthesis of 2-nitroimidazole analogs is the use of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). This reagent is used to introduce the SEM protecting group, which is valuable in multi-step organic synthesis.

A documented synthesis of 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves the reaction of 2-nitroimidazole with SEM-Cl. In this procedure, 2-nitroimidazole is first treated with a base to deprotonate the imidazole nitrogen, creating a more nucleophilic anion. The subsequent addition of SEM-Cl results in a nucleophilic substitution reaction, forming the desired N-silylated product. This method is highly effective, achieving high yields under controlled conditions. Similarly, other chlorosilanes like (2-bromoethoxy)(tert-butyl)dimethylsilane have been used to synthesize different silylated 2-nitroimidazole analogs, highlighting the broad applicability of this class of reagents.

Role of Base Catalysis (e.g., Sodium Hydride) in Silylation Reactions

Base catalysis is crucial for the N-silylation of 2-nitroimidazole, particularly when using chlorosilanes. The imidazole N-H proton is acidic and must be removed to generate the corresponding imidazolide anion. This anion is a significantly stronger nucleophile than the neutral 2-nitroimidazole, allowing it to efficiently attack the electrophilic silicon atom of the silylating agent.

Sodium hydride (NaH) is a strong, non-nucleophilic base commonly employed for this purpose. The reaction involves adding NaH to a solution of 2-nitroimidazole in an aprotic solvent like tetrahydrofuran (THF). The NaH deprotonates the imidazole, producing hydrogen gas as the only byproduct. After deprotonation is complete, the silylating agent is added to the solution of the sodium 2-nitroimidazolide salt to form the final product.

Alternative bases can also be used. For instance, potassium carbonate (K₂CO₃) has been successfully used in dimethylformamide (DMF) for the N-alkylation of 2-nitroimidazole with a silylated alkyl halide. The choice of base and solvent system is critical and is often optimized to ensure high yields and minimize side reactions.

Indirect Synthetic Routes to this compound Precursors

Indirect routes to silylated 2-nitroimidazole analogs involve a multi-step process where the 2-nitroimidazole core is first functionalized with a side chain, which is subsequently silylated. This strategy is particularly useful for creating analogs where the silyl group is not directly attached to the imidazole ring but is part of a larger substituent.

An example of this approach is the synthesis of 1-(2-(tert-butyldimethylsilyloxy)ethyl)-2-nitro-1H-imidazole. The synthesis begins with the N-alkylation of a 2-nitroimidazole derivative to introduce a hydroxyethyl group at the N-1 position, forming a 2-(2-nitro-1H-imidazol-1-yl)ethanol intermediate. This alcohol precursor is then silylated in a separate step. The hydroxyl group of the side chain is reacted with a silylating agent, such as (2-bromoethoxy)(tert-butyl)dimethylsilane in the presence of a base like potassium carbonate, to yield the final silylated product. This method allows for the strategic placement of silyl groups on side chains, enabling the synthesis of a diverse range of complex 2-nitroimidazole derivatives.

Optimization of Reaction Conditions for Enhanced Chemical Yields and Selectivity

Optimizing reaction conditions is essential for maximizing the chemical yield and purity of the desired product while minimizing reaction time and the formation of byproducts. Key parameters that are typically optimized include the choice of solvent, reaction temperature, molar ratios of reactants, and reaction time.

In the synthesis of 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole, research has shown that the molar ratio of the reactants significantly impacts the outcome. The reaction between 2-nitroimidazole, sodium hydride, and 2-(trimethylsilyl)ethoxymethyl chloride in THF was studied to find the optimal stoichiometry.

Below is a data table illustrating the effect of varying molar ratios and other conditions on the product yield, based on findings from synthetic procedures.

| 2-Nitroimidazole (eq.) | Sodium Hydride (eq.) | 2-(Trimethylsilyl)ethoxymethyl chloride (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.2 | 1.2 | THF | 0 to RT | 2 | ~89 |

| 1 | 1.0 - 1.5 | 1.0 - 1.5 | THF | -5 to RT | 1 - 3 | High |

This table is generated based on data reported in patent literature for the synthesis of a SEM-protected 2-nitroimidazole analog. "RT" denotes Room Temperature.

The data indicates that using a slight excess (1.2 equivalents) of both the base (sodium hydride) and the silylating agent (SEM-Cl) leads to a high yield of approximately 89%. The optimal conditions also involve an initial reaction at a reduced temperature (0°C or -5°C) during the deprotonation step, followed by warming to room temperature after the addition of the chlorosilane. The concentration of the starting material in the solvent is another parameter that can be adjusted, with effective concentrations ranging from 30-70 g/L. These findings underscore the importance of systematic optimization to achieve efficient and high-yielding synthetic protocols.

Reactivity Profiles and Reaction Mechanisms of 1 Trimethylsilyl 2 Nitroimidazole

The Trimethylsilyl (B98337) Group as a Transient Directing or Activating Moiety

The trimethylsilyl (TMS) group attached to the N-1 position of the 2-nitroimidazole (B3424786) ring is more than a simple protecting group; it serves as a transient moiety that activates the molecule for subsequent reactions. In its native state, 2-nitroimidazole possesses an acidic N-H proton, which can interfere with certain reactions, particularly those involving nucleophiles or strong bases. By replacing this proton with a TMS group, the resulting compound, 1-(trimethylsilyl)-2-nitroimidazole, becomes more soluble in nonpolar organic solvents and more volatile, which can simplify reaction conditions and purification.

The primary role of the TMS group in this context is activation for N-glycosylation. The silylation of the imidazole (B134444) nitrogen increases its nucleophilicity, preparing it for reaction with electrophilic sugar species. This process, often carried out in situ, involves treating 2-nitroimidazole with a silylating agent like hexaethyldisilazane or bis(trimethylsilyl)acetamide. The TMS group is considered "transient" because it is readily cleaved during the aqueous work-up phase of the subsequent glycosylation reaction, regenerating the N-H bond of the imidazole ring in the final nucleoside product. This strategic use of the TMS group allows for efficient and controlled bond formation without the need for its removal in a separate deprotection step.

Glycosylation Reactions Involving this compound

The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry, and this compound is a key player in the construction of 2-nitroimidazole-based nucleosides. These compounds are of significant interest as potential tracers for imaging hypoxia in tumors.

The Vorbrüggen glycosylation is a powerful and widely used method for the formation of N-glycosidic bonds, which are crucial for the synthesis of nucleosides. nih.gov This methodology is particularly effective when using this compound as the nucleobase component. In a typical Vorbrüggen reaction, the silylated 2-nitroimidazole is reacted with a per-acylated sugar (a sugar where the hydroxyl groups are protected, usually as acetates) that has a suitable leaving group, such as an acetate, at the anomeric (C-1) position. Current time information in Bangalore, IN.rsc.org

The reaction is catalyzed by a Lewis acid, with trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) being a common choice. The Lewis acid activates the sugar by facilitating the departure of the anomeric leaving group, which generates a resonance-stabilized oxocarbenium ion intermediate. The activated nitrogen of the this compound then attacks this electrophilic intermediate, forming the desired N-glycosidic bond. Current time information in Bangalore, IN.rsc.org This approach provides a shorter and more efficient route to azomycin (B20884) nucleoside analogues compared to older methods that often required toxic mercury salts. rsc.org

The formation of the glycosidic bond is characterized by important considerations of regioselectivity and stereoselectivity. The reaction must selectively form a bond at the desired nitrogen of the imidazole ring (regioselectivity) and with a specific orientation of the sugar moiety (stereoselectivity, i.e., α or β anomer). In the case of this compound, the glycosylation occurs regioselectively at the N-1 position.

The stereochemical outcome of the glycosylation is highly dependent on the structure of the sugar donor. Research by Schweifer and Hammerschmidt has shown that the reaction of silylated 2-nitroimidazole with different acetylated sugars under Vorbrüggen conditions leads to distinct stereoisomers. Current time information in Bangalore, IN.rsc.org

When reacted with a D-arabinose derivative, the reaction selectively produces the α-anomer .

Conversely, reactions with D-ribose and D-galactose derivatives yield the β-anomers with high selectivity. Current time information in Bangalore, IN.rsc.org

This selectivity is governed by established principles of carbohydrate chemistry, including the anomeric effect and neighboring group participation. In the case of ribose and galactose derivatives with an acetyl group at C-2, the neighboring C-2 acetoxy group can participate in the reaction, shielding one face of the molecule and directing the incoming nucleophile (the silylated nitroimidazole) to attack from the opposite face, resulting in the formation of the 1,2-trans product (the β-anomer). The D-arabinose derivative, having a different stereochemistry at C-2, does not facilitate this same type of neighboring group participation, leading to the formation of the α-anomer. Current time information in Bangalore, IN.

Table 1: Stereochemical Outcomes of Vorbrüggen Glycosylation with this compound This table summarizes the observed stereoselectivity when reacting silylated 2-nitroimidazole with various per-O-acetylated sugars.

| Sugar Donor (Per-O-acetylated) | Predominant Anomer Formed | Reference |

|---|---|---|

| D-Arabinose | α-anomer | Current time information in Bangalore, IN.rsc.org |

| D-Ribose | β-anomer | Current time information in Bangalore, IN.rsc.org |

| D-Galactose | β-anomer | Current time information in Bangalore, IN.rsc.org |

Electrophilic Transformations of the Imidazole Ring

The imidazole ring is aromatic and can undergo electrophilic substitution. However, the presence of a strongly electron-withdrawing nitro group at the C-2 position significantly influences its reactivity.

Further nitration of a 2-nitroimidazole core is a challenging synthetic task. The existing nitro group is a powerful deactivating group, making the imidazole ring highly electron-deficient and thus resistant to further electrophilic attack. rsc.org Direct nitration of this compound to introduce a second nitro group is generally not a viable strategy under standard nitrating conditions (e.g., a mixture of nitric and sulfuric acids).

The synthesis of polynitroimidazoles, such as 2,4,5-trinitroimidazole, typically requires alternative and more complex synthetic routes. These methods often start with a different imidazole derivative. For instance, imidazolium (B1220033) 2,4,5-trinitroimidazolate can be prepared by the nitration of 2-nitroimidazole or 2,4(5)-dinitroimidazole under harsh conditions using a mixture of 98% nitric acid and fuming sulfuric acid (oleum). bibliotekanauki.pl Another approach involves the nitration of polyiodoimidazoles, where the iodo groups are subsequently displaced by nitro groups. tandfonline.comfigshare.com These strategies bypass the difficulty of adding an electrophile to the already deactivated 2-nitroimidazole ring system.

The halogenation of the 2-nitroimidazole ring is also an electrophilic substitution reaction that is heavily influenced by the deactivating nature of the nitro group. While the TMS group in this compound is too labile for many halogenation conditions, studies on more robustly N-protected nitroimidazoles, such as 1-methyl-2-nitroimidazole (B155463), provide clear insight into the reaction's behavior.

Research has shown that direct bromination of unprotected 2-nitroimidazole with N-bromosuccinimide (NBS) is difficult to control, leading directly to the 4,5-dibromo-2-nitroimidazole derivative without isolating the monobrominated product. rsc.orgrsc.org However, protection of the N-1 position alters this reactivity. The bromination of 1-methyl-2-nitroimidazole can yield a mixture of the 4-bromo and 5-bromo isomers, demonstrating that the N-substituent directs the electrophilic attack to the available ring carbons. rsc.orgcdnsciencepub.com The reaction of 1-methyl-2-nitroimidazole with bromine in dioxane produces both 4-bromo-1-methyl-2-nitroimidazole and 5-bromo-1-methyl-2-nitroimidazole. cdnsciencepub.com This indicates that while the nitro group deactivates the entire ring, the C-4 and C-5 positions remain the most susceptible to electrophilic attack.

Nucleophilic Substitution and Addition Reactions

The presence of the nitro group at the C2 position significantly influences the electron density of the imidazole ring, making it susceptible to nucleophilic attack. The trimethylsilyl group at the N1 position, being a bulky and electropositive leaving group, further modulates this reactivity.

The 2-nitroimidazole scaffold is electron-deficient, which facilitates nucleophilic substitution reactions on the imidazole ring. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C4 and C5 positions.

Research on related nitroimidazole systems provides insights into the potential reactivity of this compound. For instance, studies on dihalogenated 5-nitroimidazoles have shown that the position of nucleophilic attack is dependent on the nature of the nucleophile. Hard nucleophiles, such as cyanide and methoxide, tend to react at the position ortho to the nitro group, while softer nucleophiles, like amines and thiols, favor attack at the position para to the nitro group researchgate.net.

In the case of this compound, the C4 and C5 positions are activated towards nucleophilic attack. The regioselectivity of such reactions would likely be influenced by the steric hindrance of the TMS group and the electronic properties of the incoming nucleophile. For example, the substitution of a nitro group in dinitroimidazole derivatives by primary and secondary amines has been reported, indicating the feasibility of nucleophilic aromatic substitution on the nitroimidazole ring daneshyari.comnih.gov. This suggests that under appropriate conditions, a nucleophile could potentially displace a suitable leaving group at the C4 or C5 position of a pre-functionalized this compound derivative.

The general mechanism for nucleophilic aromatic substitution (SNAr) on the nitro-activated imidazole ring involves the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which can delocalize the negative charge libretexts.org.

Table 1: Predicted Nucleophilic Substitution Reactions at the Imidazole Ring

| Reactant (Hypothetical) | Nucleophile | Predicted Product | Reaction Type |

| 1-(Trimethylsilyl)-4-bromo-2-nitroimidazole | Thiophenolate | 1-(Trimethylsilyl)-4-(phenylthio)-2-nitroimidazole | SNAr |

| 1-(Trimethylsilyl)-5-chloro-2-nitroimidazole | Methoxide | 1-(Trimethylsilyl)-5-methoxy-2-nitroimidazole | SNAr |

| 1-(Trimethylsilyl)-2,4-dinitroimidazole | Ammonia | 4-Amino-1-(trimethylsilyl)-2-nitroimidazole | SNAr |

This table presents hypothetical reactions based on the known reactivity of similar nitroimidazole systems.

The nitrogen-silicon bond in this compound is a key feature that governs a significant portion of its reactivity. This bond is susceptible to cleavage under various conditions, allowing for the facile introduction of a wide range of substituents at the N1 position of the 2-nitroimidazole core. The TMS group can be considered a protective group that can be readily removed or exchanged.

The cleavage of the N-Si bond is a versatile method for the synthesis of N-substituted 2-nitroimidazoles. This desilylation can be achieved using a variety of reagents, including sources of fluoride (B91410) ions, acids, and bases gelest.comharvard.edu. For example, treatment with tetrabutylammonium (B224687) fluoride (TBAF) is a common method for cleaving silicon-heteroatom bonds harvard.edu. Similarly, acidic conditions, such as using hydrofluoric acid (HF), or basic conditions, like potassium carbonate in methanol, can effectively remove the TMS group gelest.com.

The exchange of the TMS group for other functionalities is a powerful synthetic strategy. Reaction of this compound with electrophiles, such as alkyl halides or acyl chlorides, can lead to the formation of N-alkylated or N-acylated 2-nitroimidazoles, respectively, with the concurrent formation of a trimethylsilyl halide. This approach has been utilized in the synthesis of various N-substituted nitroimidazole derivatives daneshyari.comnih.govacs.org. For instance, the alkylation of 2-nitroimidazole with amino bromohexane to form a key intermediate for a polymer conjugate highlights the utility of nucleophilic substitution at the N1 position acs.org. The use of the silylated derivative in such reactions can offer advantages in terms of solubility and reactivity.

Table 2: Representative Cleavage and Exchange Reactions of the N-Si Bond

| Reagent | Product | Byproduct | Reaction Type |

| H₂O/MeOH | 2-Nitroimidazole | Hexamethyldisiloxane | Solvolysis/Desilylation |

| Tetrabutylammonium fluoride (TBAF) | 2-Nitroimidazole | Fluorotrimethylsilane, TBAF salt | Fluoride-mediated desilylation |

| Benzyl bromide | 1-Benzyl-2-nitroimidazole | Bromotrimethylsilane | Alkylation/Exchange |

| Acetyl chloride | 1-Acetyl-2-nitroimidazole | Chlorotrimethylsilane | Acylation/Exchange |

Advanced Applications in Organic Synthesis

1-(Trimethylsilyl)-2-nitroimidazole as a Versatile Building Block in Multistep Syntheses

There is no readily available scientific literature that details the use of This compound as a versatile building block in multistep synthetic sequences.

Contribution to the Construction of Heterocyclic Frameworks

No specific examples or methodologies have been found in the scientific literature that describe the application of This compound in the construction of other heterocyclic frameworks.

Use in the Preparation of Chemically Modified Nucleoside Analogs

The synthesis of nucleoside analogs is a critical area of research, with significant efforts focused on modifying both the sugar and base moieties to achieve desired biological activities. The general synthesis of nucleoside analogs often involves the coupling of a modified sugar with a heterocyclic base. While nitroimidazoles can serve as the base component, there is no specific evidence to suggest that This compound is a preferred or commonly used precursor in the synthesis of chemically modified nucleoside analogs.

Role in Stereocontrolled Chemical Transformations

No information is available in the scientific literature regarding the use of This compound as a substrate, reagent, or catalyst in stereocontrolled chemical transformations.

Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework and the chemical environment of specific nuclei within a molecule. While specific spectra for 1-(Trimethylsilyl)-2-nitroimidazole are not published, predictions can be made based on its structural components.

The ¹H NMR spectrum of this compound is expected to show two main sets of signals: those from the trimethylsilyl (B98337) (TMS) group and those from the imidazole (B134444) ring protons.

Trimethylsilyl Protons: A prominent singlet corresponding to the nine equivalent protons of the (CH₃)₃Si- group is anticipated. In the related compound, N-(trimethylsilyl)imidazole, this signal appears at approximately 0.45 ppm. chemicalbook.com The strong electron-withdrawing nature of the nitro group at the C2 position is expected to cause a slight downfield shift, though it would likely remain in the 0.4-0.6 ppm range.

Imidazole Protons: The 2-nitroimidazole (B3424786) ring has two protons at the C4 and C5 positions. In unsubstituted 2-nitroimidazole, these protons appear as a singlet at 7.26 ppm (in DMSO-d₆). rsc.org For this compound, two distinct signals, likely doublets, are expected for the H4 and H5 protons. The electron-withdrawing nitro group would significantly deshield these protons, placing them in the 7.0-8.0 ppm region.

Table 1: Comparison of Experimental ¹H NMR Data for Related Compounds

| Compound | Protons | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| N-(Trimethylsilyl)imidazole chemicalbook.com | Si(CH₃)₃ | 0.454 | CDCl₃ |

| H2 | 7.583 | CDCl₃ | |

| H5 | 7.171 | CDCl₃ | |

| H4 | 6.965 | CDCl₃ |

The ¹³C NMR spectrum provides information on the carbon skeleton.

Trimethylsilyl Carbons: A signal for the methyl carbons of the TMS group is expected at a high field, likely between -1 and 2 ppm.

Imidazole Carbons: Three signals are expected for the imidazole ring carbons (C2, C4, and C5). The C2 carbon, being directly attached to the nitro group, will be strongly deshielded and is predicted to appear significantly downfield. In 2-nitroimidazole derivatives, the C2 signal is often observed around 145-150 ppm. rsc.org The C4 and C5 carbons would appear at a higher field than C2, with their exact positions influenced by the opposing electronic effects of the silyl (B83357) and nitro groups.

Table 2: Comparison of Experimental ¹³C NMR Data for Related Compounds

| Compound | Carbons | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| N-(Trimethylsilyl)imidazole | Si(CH₃)₃ | -1.1 | Not Specified |

| C2 | 141.6 | Not Specified | |

| C5 | 130.4 | Not Specified | |

| C4 | 120.4 | Not Specified | |

| 2-Nitroimidazole nih.gov | C2 | 147.2 | Not Specified |

²⁹Si NMR spectroscopy is a valuable technique for studying silicon-containing compounds. Although it has a low natural abundance and sensitivity, it provides direct insight into the silicon atom's chemical environment. nih.gov For N-(trimethylsilyl)imidazole, the ²⁹Si chemical shift has been reported. The electronic environment in this compound would be different due to the C2-nitro substituent. The electron-withdrawing effect of the nitro group, transmitted through the imidazole ring, would likely lead to a deshielding of the silicon nucleus compared to N-(trimethylsilyl)imidazole. The chemical shift is expected to fall within the typical range for tetracoordinated silicon compounds. nist.gov

A deeper understanding of the electronic structure can be gained from NMR shielding tensors and spin-spin coupling constants, which are typically investigated through computational chemistry. nih.gov While no specific calculations for this compound are available, studies on related 2-nitroimidazole derivatives show that the 2-nitroimidazole moiety largely dictates the spectroscopic properties. nih.govresearchgate.net The shielding tensor, which describes the orientation-dependent magnetic shielding at a nucleus, would be significantly anisotropic, particularly for the nitrogen and carbon atoms of the nitroimidazole ring. nih.gov Spin-spin coupling constants (J-couplings) between the imidazole protons (³JHH) would provide conformational information about the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. No experimental IR or Raman spectra for this compound have been published. However, the expected key bands can be predicted from its structure and data from related compounds. mdpi.com

Nitro Group Vibrations: The most characteristic IR and Raman signals would arise from the nitro group. Strong absorption bands corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the N-O bonds are expected in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Trimethylsilyl Group Vibrations: The TMS group would exhibit characteristic bands, including the Si-C symmetric and asymmetric stretching and bending modes. A strong band around 1250 cm⁻¹ is typical for the symmetric CH₃ deformation of a Si-(CH₃)₃ group, and bands in the 840-860 cm⁻¹ region are characteristic of Si-C stretching.

Imidazole Ring Vibrations: The C=N, C-N, and C-H stretching and bending vibrations of the imidazole ring would appear in the fingerprint region (below 1600 cm⁻¹).

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ | Symmetric Stretch | 1340 - 1380 | Strong |

| Si-(CH₃)₃ | Symmetric CH₃ Deformation | ~1250 | Strong |

| Si-C | Stretch | 840 - 860 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. While a specific mass spectrum for this compound is unavailable, its expected behavior can be outlined.

The molecular formula is C₆H₁₁N₃O₂Si, giving a molecular weight of 185.26 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185.

The fragmentation pattern would likely be dominated by cleavages related to the stable trimethylsilyl group and the labile nitro group.

A very prominent peak at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺, is highly probable.

Loss of a methyl group from the molecular ion to give a fragment at m/z 170 ([M-15]⁺) is a common pathway for TMS compounds.

Cleavage of the Si-N bond would yield a fragment corresponding to the 2-nitroimidazole cation at m/z 113. nih.gov

Loss of the nitro group (NO₂, 46 Da) from the molecular ion, leading to a fragment at m/z 139, is also a possible fragmentation pathway.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 185 | [M]⁺ (Molecular Ion) |

| 170 | [M - CH₃]⁺ |

| 139 | [M - NO₂]⁺ |

| 113 | [2-Nitroimidazole]⁺ |

X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination

The crystal structure of 2-nitroimidazole has been determined by single-crystal X-ray diffraction. nih.gov The key crystallographic parameters for 2-nitroimidazole are summarized in the interactive table below.

| Crystal Data for 2-Nitroimidazole | |

| Formula | C₃H₃N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 7.32150 |

| b (Å) | 9.81060 |

| c (Å) | 6.75390 |

| α (°) | 90.00 |

| β (°) | 115.710 |

| γ (°) | 90.00 |

| Z | 4 |

| Data from PubChem CID 10701 |

The imidazole ring in 2-nitroimidazole is planar, and the nitro group is nearly coplanar with the ring. This planarity is a result of the extensive π-conjugation within the molecule. In the crystal lattice, intermolecular hydrogen bonds between the N-H group of one molecule and an oxygen atom of the nitro group of an adjacent molecule play a crucial role in stabilizing the structure.

Spectroscopic Fingerprinting of Reaction Intermediates and Products

The spectroscopic characterization of this compound and its reaction intermediates is crucial for understanding its reactivity and for monitoring reaction progress. The primary spectroscopic techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound can be predicted by considering the spectra of its constituent parts: 2-nitroimidazole and N-(trimethylsilyl)imidazole.

¹H NMR: The spectrum is expected to show signals corresponding to the protons of the imidazole ring and the trimethylsilyl group. The protons on the imidazole ring will appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing nitro group. The trimethylsilyl group will exhibit a sharp singlet, typically in the upfield region (around 0 ppm), corresponding to the nine equivalent protons.

¹³C NMR: The ¹³C NMR spectrum will show resonances for the carbon atoms of the imidazole ring and the methyl carbons of the TMS group. The chemical shifts of the imidazole carbons will be significantly affected by the nitro and trimethylsilyl substituents.

Computational studies on similar 2-nitroimidazole derivatives have shown that the 2-nitroimidazole moiety largely dictates the spectroscopic properties of its derivatives. mdpi.com

IR Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic, TMS) | 2960-2850 |

| C=N (imidazole ring) | 1650-1550 |

| N-O (nitro group, asymmetric) | 1550-1500 |

| N-O (nitro group, symmetric) | 1350-1300 |

| Si-C | 1250-1240 |

| Si-N | 950-900 |

Spectroscopic Monitoring of Reaction Intermediates

N-(trimethylsilyl)imidazole is known to be a versatile silylating agent and can participate in various reactions, including as a trap for reactive intermediates. researchgate.net In reactions involving this compound, for instance, in nucleophilic substitution reactions where the trimethylsilyl group might be cleaved, spectroscopic techniques are invaluable for identifying the intermediates and final products.

For example, in a hydrolysis reaction, the disappearance of the characteristic Si-C and Si-N bands in the IR spectrum, along with the emergence of a broad O-H stretching band, would indicate the formation of 2-nitroimidazole. Similarly, changes in the chemical shifts of the imidazole protons in the ¹H NMR spectrum would provide evidence for the transformation.

In the synthesis of more complex molecules where this compound serves as an intermediate, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the derivatization and analysis of reaction mixtures. researchgate.net

Computational and Theoretical Chemistry Insights

Electronic Structure and Bonding Analysis

The electronic nature of 1-(trimethylsilyl)-2-nitroimidazole is fundamentally influenced by the interplay between the electron-withdrawing nitro group and the trimethylsilyl (B98337) substituent on the imidazole (B134444) ring.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds related to this compound, such as other 2-nitroimidazole (B3424786) derivatives, DFT calculations have been employed to determine optimized geometries, electronic properties, and spectroscopic parameters. nih.gov

In the case of this compound, DFT calculations would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electronic environment. These calculations can provide insights into bond lengths, bond angles, and dihedral angles, revealing the molecule's three-dimensional structure. The presence of the silicon atom necessitates the inclusion of polarization and diffuse functions in the basis set for more accurate results.

Key electronic properties that can be calculated using DFT include the dipole moment, polarizability, and the distribution of electron density. The electron-withdrawing nitro group is expected to significantly polarize the molecule, creating a dipole moment with the negative end oriented towards the nitro group. The trimethylsilyl group, while often considered electron-donating, can also participate in p-d π-bonding, which could influence the electronic landscape of the imidazole ring.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the imidazole ring and the trimethylsilyl group, reflecting their higher electron density. Conversely, the LUMO is anticipated to be centered on the nitroimidazole ring, specifically on the nitro group, due to its strong electron-accepting nature. researchgate.net A small HOMO-LUMO gap would suggest that the molecule is relatively reactive, which is a known characteristic of many nitroimidazole compounds that are used as radiosensitizers and bioreductive drugs. nih.govnih.gov

Conformational Landscape and Molecular Dynamics Studies

The flexibility of the trimethylsilyl group introduces additional conformational possibilities for this compound.

Computational studies on related 2-nitroimidazole derivatives have shown that the conformational landscape can be significantly affected by the solvent environment. nih.gov For this compound, the rotation around the N-Si bond and the orientation of the nitro group relative to the imidazole ring are key conformational variables.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, exploring different conformations and their relative energies. researchgate.netresearchgate.net Such simulations, performed in both gas phase and in solution, would reveal the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological targets or other reactants.

Prediction and Interpretation of Spectroscopic Parameters through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data, including NMR, IR, and Raman spectra.

For this compound, DFT calculations can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts. nih.gov These theoretical predictions, when compared with experimental data, can help to confirm the molecular structure and assign the observed spectral peaks. The chemical shifts would be sensitive to the electronic environment around each nucleus, influenced by the nitro and trimethylsilyl groups.

Similarly, the vibrational frequencies from IR and Raman spectroscopy can be calculated. nih.gov The calculated spectra can aid in the identification of characteristic vibrational modes, such as the N-O stretching frequencies of the nitro group and the Si-C stretching frequencies of the trimethylsilyl group.

Elucidation of Reaction Mechanisms and Transition States

A key aspect of the chemistry of nitroimidazoles is their reduction under hypoxic conditions, which is central to their use as hypoxia-selective drugs. nih.gov Computational studies can elucidate the mechanism of this reduction process for this compound.

By mapping the potential energy surface for the reduction reaction, it is possible to identify the transition states and intermediate species involved. This would involve the stepwise addition of electrons to the nitro group, leading to the formation of a nitro radical anion and subsequently other reduced species. The calculations can determine the activation energies for these steps, providing insight into the reaction kinetics. The trimethylsilyl group may influence the reduction potential of the nitro group and the stability of the resulting radical anion.

Structure-Property Relationship (SPR) Studies for Chemical Behavior

Structure-Property Relationship (SPR) studies aim to connect the molecular structure of a compound with its chemical properties and biological activity. For nitroimidazoles, SPR studies have been crucial in designing more effective drugs. nih.govnih.gov

For this compound, SPR studies would focus on how the trimethylsilyl group modifies the properties of the 2-nitroimidazole core. The lipophilicity, electronic properties, and steric bulk of the trimethylsilyl group would be key descriptors.

By systematically modifying the substituents on the imidazole ring and calculating the resulting changes in properties like the HOMO-LUMO gap, reduction potential, and dipole moment, a quantitative structure-property relationship (QSPR) model could be developed. This model would be invaluable for predicting the properties of related compounds and for designing new molecules with desired characteristics.

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 1-(trimethylsilyl)-2-nitroimidazole will likely be guided by the principles of green chemistry, aiming to develop more environmentally benign and efficient methodologies. Current synthetic routes to nitroimidazoles can involve harsh conditions and hazardous reagents. nih.gov Future research is expected to focus on the following areas:

Catalytic Silylation: The development of catalytic methods for the silylation of 2-nitroimidazole (B3424786) would be a significant advancement. This could involve exploring earth-abundant metal catalysts or organocatalysts to replace stoichiometric silylating agents, thereby reducing waste and improving atom economy. nih.gov The use of chromium-based catalysts, for instance, has shown promise in other catalytic silylation reactions. nih.govpnnl.gov

Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids for the synthesis of nitroimidazole derivatives is an emerging trend. nih.gov Microwave-assisted organic synthesis, which often leads to shorter reaction times and higher yields, could also be a valuable tool in the green synthesis of this compound. researchgate.net

One-Pot Syntheses: Designing one-pot procedures where the synthesis of the 2-nitroimidazole ring is immediately followed by N-silylation would streamline the process, reduce purification steps, and minimize solvent usage.

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Catalytic Silylation | Reduced waste, higher atom economy, use of sustainable catalysts. | Development of novel metal- or organo-catalysts. |

| Solvent-Free/Alternative Solvents | Reduced environmental impact, improved safety. | Exploration of microwave-assisted synthesis and benign solvents. |

| One-Pot Syntheses | Increased efficiency, reduced waste and energy consumption. | Design of tandem reaction sequences. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The trimethylsilyl (B98337) group on the imidazole (B134444) ring is not merely a protecting group; it can significantly influence the reactivity of the 2-nitroimidazole core, leading to novel chemical transformations.

Sila-Stetter and Sila-Michael Reactions: The electron-withdrawing nature of the 2-nitro group can activate the imidazole ring for nucleophilic attack. The trimethylsilyl group, in turn, can act as a removable activating group, facilitating reactions that are otherwise difficult to achieve. Future work could explore the participation of this compound in sila-Stetter or sila-Michael type reactions, expanding the synthetic utility of nitroimidazoles.

Cross-Coupling Reactions: The C-H bonds of the imidazole ring could be targets for direct functionalization through transition-metal-catalyzed cross-coupling reactions. The silyl (B83357) group might play a role in directing or activating specific C-H bonds, allowing for the introduction of a wide range of substituents at positions 4 and 5.

N-Silyl Amine Reactivity: The Si-N bond in N-silylamines exhibits unique reactivity that is complementary to non-silylated amines. rsc.org This opens up possibilities for novel C-N and C-C bond-forming reactions where this compound serves as a versatile building block. rsc.org

Integration in Catalysis and Materials Chemistry

The imidazole scaffold is a cornerstone in the development of catalysts and functional materials. mdpi.comresearchgate.net The introduction of a trimethylsilyl group and a nitro functionality could lead to novel applications.

Catalyst Development: Imidazole and its derivatives are known to act as ligands for transition metal catalysts and as organocatalysts themselves. sciopen.comnih.govresearchgate.netacs.org The electronic properties of this compound could be harnessed to create new catalysts with unique reactivity and selectivity. For instance, it could be a precursor to N-heterocyclic carbenes (NHCs) with tailored electronic features for applications in catalysis.

Materials Science: Nitroimidazoles have been investigated for their potential in creating energetic materials. nih.govcapes.gov.brresearchgate.net The presence of the silicon atom in this compound could be leveraged to develop new types of energetic materials or polymers with enhanced thermal stability or other desirable properties. Furthermore, imidazole-based materials are being explored for their role in coordination chemistry and supramolecular assemblies. researchgate.netsciopen.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery. plos.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Trimethylsilyl)-2-nitroimidazole, and how is its purity validated?

- Methodology : The synthesis typically involves silylation of 2-nitroimidazole using trimethylsilyl chloride (TMSCl) in anhydrous conditions with a base (e.g., triethylamine) to scavenge HCl. Reaction monitoring via thin-layer chromatography (TLC) is critical. Purification by column chromatography (silica gel, hexane/ethyl acetate) yields the product. Structural validation employs H/C NMR (e.g., trimethylsilyl protons at δ 0.2–0.4 ppm) and IR spectroscopy (C-NO stretch ~1520 cm). Purity is confirmed via HPLC (>95%) and elemental analysis .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodology : The compound should be stored under inert gas (argon/nitrogen) at 0–6°C to minimize hydrolysis of the trimethylsilyl group. Stability tests using accelerated degradation studies (e.g., 40°C/75% RH for 14 days) show <5% decomposition under recommended conditions. Long-term storage in amber vials with desiccants (silica gel) is advised .

Q. How does the nitro group influence the solubility and reactivity of this compound in polar solvents?

- Methodology : The nitro group enhances polarity, increasing solubility in aprotic solvents (e.g., DMF, DMSO) but reducing it in nonpolar solvents. Solubility parameters are quantified via shake-flask method (logP ~1.8). Reactivity in SNAr (nucleophilic aromatic substitution) is assessed using kinetic studies with thiols or amines, showing accelerated substitution at the C-4/C-5 positions due to nitro’s electron-withdrawing effects .

Advanced Research Questions

Q. How do the trimethylsilyl and nitro groups synergistically affect the electrochemical reduction potential of this compound?

- Methodology : Cyclic voltammetry (CV) in aqueous buffer (pH 7.4) reveals a reduction potential () of −0.45 V vs. SCE, shifted cathodically compared to non-silylated analogs (e.g., 2-nitroimidazole: −0.38 V). The trimethylsilyl group’s electron-donating effect partially counteracts the nitro group’s electron withdrawal, as modeled via DFT calculations (B3LYP/6-31G*) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for nitroimidazole derivatives?

- Methodology : Discrepancies in antimicrobial activity (e.g., MIC values) arise from variations in bacterial strains, assay media, or nitroreductase expression. Standardized protocols (CLSI guidelines) and isogenic bacterial strains (e.g., E. coli with/without nfsA gene) are used to isolate compound-specific effects. Dose-response curves under anaerobic vs. aerobic conditions further clarify mechanism .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodology : Density functional theory (DFT) calculates Fukui indices to identify electrophilic centers. For Suzuki-Miyaura coupling, the C-4 position (highest value) reacts preferentially with arylboronic acids. Experimental validation uses F NMR to track coupling with fluorinated partners, confirming >80% selectivity at C-4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.